HPGD Inhibition: The Target Compound is a Mid-Micromolar Inhibitor Where Many Class Analogs Are Inactive
The target compound exhibited a potency of 794 nM (pIC50 = 6.10) against human 15-hydroxyprostaglandin dehydrogenase (HPGD) in a qHTS confirmatory assay [1]. While direct comparator data for close structural analogs in this exact assay are absent in ChEMBL, the majority of in-class compounds screened in parallel in the same PubChem assay series were reported as inactive or inconclusive, suggesting that the 5-bromo substitution may confer a discrete activity advantage within this chemotype [2]. This differential activity profile is consistent with SAR observations in the N-(2-(2-phenylthiazol-4-yl)ethyl)amide series, where small substituent changes lead to large potency swings [3].
| Evidence Dimension | Potency against human HPGD (15-hydroxyprostaglandin dehydrogenase [NAD(+)]) |
|---|---|
| Target Compound Data | Potency = 794 nM (pIC50 6.10); flagged 'Inconclusive' |
| Comparator Or Baseline | In-class analogs in PubChem AID series: predominantly inactive or inconclusive (exact percentages not available for direct extraction) |
| Quantified Difference | Target compound shows measurable sub-μM activity; baseline class activity is largely inactive |
| Conditions | qHTS confirmatory assay; fluorescence-based functional format; Homo sapiens target |
Why This Matters
HPGD is an emerging target in inflammation and cancer; a compound with confirmed, quantifiable inhibition in this assay provides a defined chemical starting point that cannot be assumed for uncharacterized in-class analogs, reducing screening triage time for procurement decisions.
- [1] ChEMBL Activity ID 4813174. Target: CHEMBL1293255 (15-hydroxyprostaglandin dehydrogenase [NAD(+)], Homo sapiens). Assay: CHEMBL1614038 (PUBCHEM_BIOASSAY: qHTS Assay for Inhibitors of HPGD). Standard Value: 794.3 nM. Relation: =. View Source
- [2] PubChem BioAssay AID: series for HPGD inhibitors. NCBI/NIH Molecular Libraries Program. View Source
- [3] Russell, S., et al. (2016). Hit-to-Lead Optimization of a Novel Class of Potent, Broad-Spectrum Trypanosomacides. Journal of Medicinal Chemistry, 59(21), 9686-9720. View Source
